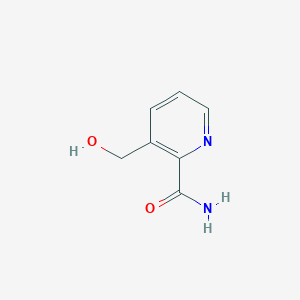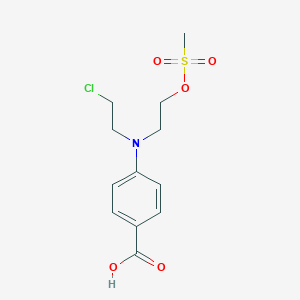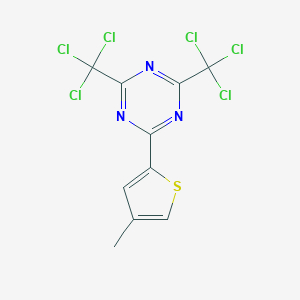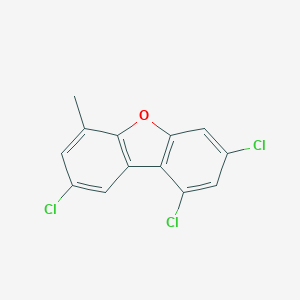![molecular formula C6H12O2 B056205 2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI) CAS No. 116660-75-4](/img/structure/B56205.png)
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone react in the presence of a base to form a beta-hydroxy ketone. The stereochemistry of the product can be controlled by using chiral catalysts or chiral starting materials .
Industrial Production Methods
In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone often involves biocatalytic methods. Enzymes such as aldolases are employed to catalyze the formation of carbon-carbon bonds with high stereoselectivity. This approach is favored due to its efficiency and the ability to produce enantiomerically pure compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated ketones.
Applications De Recherche Scientifique
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone involves its interaction with specific molecular targets and pathways. As a beta-hydroxy ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: Another beta-hydroxy ketone with similar structural features.
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: A compound with a similar stereochemistry but different functional groups.
Uniqueness
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
116660-75-4 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(3R,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
Clé InChI |
ZXZUCILLTLHIBZ-UHNVWZDZSA-N |
SMILES |
CC(C(C)O)C(=O)C |
SMILES isomérique |
C[C@H]([C@H](C)O)C(=O)C |
SMILES canonique |
CC(C(C)O)C(=O)C |
Synonymes |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
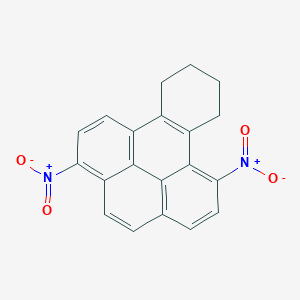
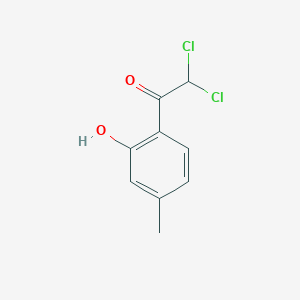
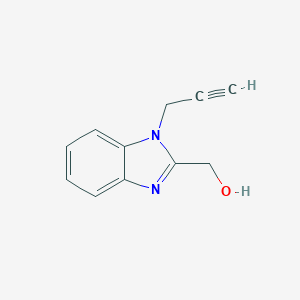
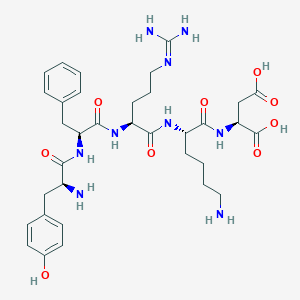

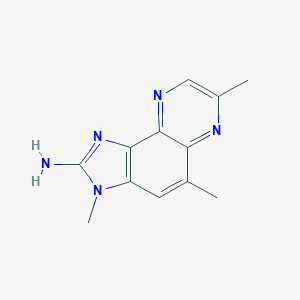
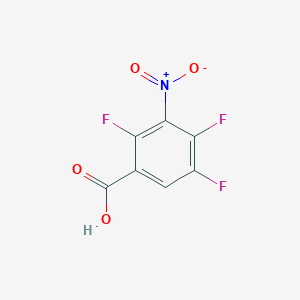
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
